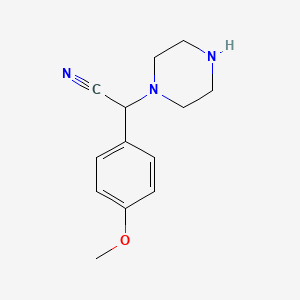

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

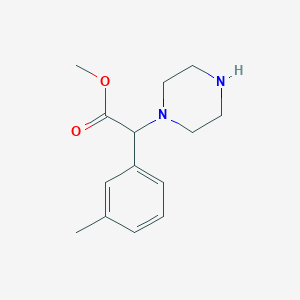

“(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular weight of 231.29 and a molecular formula of C13H17N3O .

Synthesis Analysis

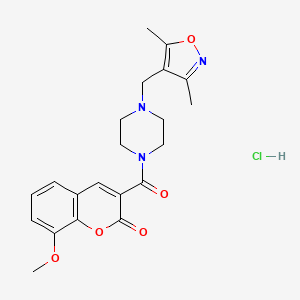

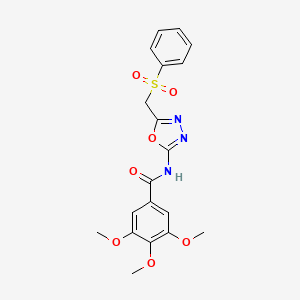

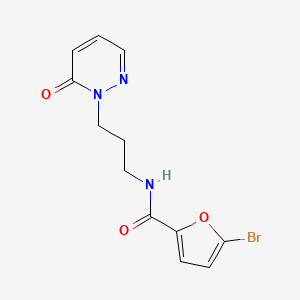

The synthesis of compounds similar to “(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” has been reported in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The compound with the best acetylcholinesterase activity was found to be compound 6b, which carries a p-methylphenyl group .Molecular Structure Analysis

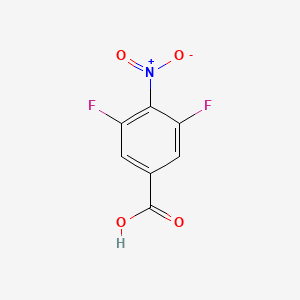

The molecular structure of “(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” consists of a piperazine ring attached to a methoxyphenyl group and an acetonitrile group . Theoretical calculations performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set have shown high agreement with experimental results .Physical And Chemical Properties Analysis

“(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” is a solid at room temperature . It should be stored at room temperature, between 64-68° C .Aplicaciones Científicas De Investigación

- Docking simulations revealed that certain piperazine chrome-2-one derivatives exhibit enzyme-inhibitor complexes stabilized by hydrophobic interactions, making them potential candidates for antibacterial agents .

- However, these compounds showed no antifungal activity against other clinical isolates of C. galibrata and C. albicans .

- It crosses the blood-brain barrier and activates the 5HT-1A receptor, resulting in central antihypertensive effects .

Synthesis of Urapidil

Antibacterial Activity

Fungicidal Activity

Central Antihypertensive Activity

Dosage Forms and Clinical Use

Mecanismo De Acción

Target of Action

Related compounds such as urapidil, which also contains a piperazine moiety, have been shown to interact with the5HT-1A receptor . This receptor is involved in various neurological processes, including mood regulation, anxiety, and aggression .

Mode of Action

Similar compounds like urapidil can cross the blood-brain barrier and activate the 5ht-1a receptor . This activation results in central antihypertensive activity .

Biochemical Pathways

Activation of the 5ht-1a receptor, as seen with urapidil, can lead to a decrease in blood pressure . This suggests that the compound may influence pathways related to blood pressure regulation.

Result of Action

Based on the action of similar compounds, it could potentially lead to a decrease in blood pressure .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-piperazin-1-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-17-12-4-2-11(3-5-12)13(10-14)16-8-6-15-7-9-16/h2-5,13,15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEHYUXSMJPJQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)

![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2400172.png)

![4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2400174.png)

![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2400180.png)